molecular formula C₁₄H₁₃D₃NNaO₈ B1140528 Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate CAS No. 1260619-61-1

Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate

Cat. No. B1140528
CAS RN: 1260619-61-1
M. Wt: 352.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate, also known as Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate, is a useful research compound. Its molecular formula is C₁₄H₁₃D₃NNaO₈ and its molecular weight is 352.29. The purity is usually 95%.
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Scientific Research Applications

Metabolite Analysis in Pharmacology

The compound is used as an internal standard in the analysis of paracetamol and its metabolites in animal tissues . It helps in verifying the reliability of the method used for analyzing acetaminophen and its metabolites in muscle, liver, lung, and kidney samples from different species of animals .

Drug Metabolism Studies

4-Acetamidophenyl A-D-glucuronide-d3 (sodium) is a metabolite of paracetamol/acetaminophen (APAP), one of the most popular pharmacologically active substances used as an analgesic and antipyretic agent . The metabolism of this drug occurs in the liver and leads to the formation of two main metabolites—glucuronic acid and sulfate derivate .

Veterinary Medicine

Despite the wide use of paracetamol in veterinary medicine, a handful of analytical methods were published for the determination of paracetamol residues in animal tissues . The compound is used in the development of a multi-matrix method for the determination of paracetamol and two metabolites—paracetamol sulfate (PS) and p-Acetamidophenyl β-D-glucuronide (PG) .

Residue Analysis

The compound is used in the analysis of paracetamol residues in animal tissues . It helps in the determination of paracetamol and its metabolites in muscle, liver, lung, and kidney samples from different species of animals .

Analytical Chemistry

4-Acetamidophenyl A-D-glucuronide-d3 (sodium) is used in the development of a multimatrix UHPLC-MS/MS method for the determination of paracetamol and its metabolites . The initial significant matrix effect was successfully reduced by implementing this compound as an internal standard .

Experimental Pharmacology

The usefulness of the developed method was verified by analyzing samples from an experiment in which paracetamol was administrated to geese . The compound was used as an internal standard in this experiment .

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINXIJJEOMGKPB-OSQJLVBPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NNaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate

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